2-Methylbutyramide

Descripción

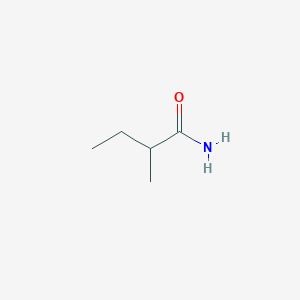

Structure

3D Structure

Propiedades

IUPAC Name |

2-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXJHBAJZQREDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80959688 | |

| Record name | 2-Methylbutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1113-57-1, 389122-94-5 | |

| Record name | 2-Methylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbutyramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-38764 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylbutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Methodologies of 2 Methylbutyramide and Its Analogues

Established Synthetic Routes to 2-Methylbutyramide

The synthesis of this compound can be achieved through both traditional chemical methods and more contemporary enzymatic approaches.

A common and established method for synthesizing this compound involves a two-step process starting from 2-methylbutyric acid.

Formation of the Acyl Chloride: The precursor, 2-methylbutyric acid, is first converted into its more reactive acid chloride derivative, 2-methylbutyryl chloride. This is typically accomplished by reacting the carboxylic acid with thionyl chloride (SOCl₂) scientificlabs.co.uk.

Amidation: The resulting 2-methylbutyryl chloride is then reacted with ammonia (B1221849) to form the final product, this compound scientificlabs.co.uk.

Alternatively, direct amidation of 2-methylbutyric acid can be performed using coupling agents. This method is widely used for synthesizing analogues and involves activating the carboxylic acid to facilitate reaction with an amine. Common coupling systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) vulcanchem.comvulcanchem.com.

Enzymatic methods offer mild reaction conditions and high selectivity, making them attractive alternatives for amide synthesis researchgate.net.

Nitrile Hydratases (NHases): These enzymes catalyze the hydration of nitriles directly to their corresponding amides researchgate.net. The synthesis of this compound can be achieved by the action of a nitrile hydratase on 2-methylbutyronitrile. This approach is valued for its efficiency and operation under ambient temperature and neutral pH researchgate.net.

Lipases: Lipases, such as the immobilized Candida antarctica lipase (B570770) B (CALB), are versatile biocatalysts that can be used for amidation reactions. These enzymes can catalyze the reaction between an ester (acting as an acyl donor) and an amine acs.orgacs.org. The chemoselective acylation of primary amines in the presence of other functional groups, such as hydroxyls, has been demonstrated, highlighting the precision of enzymatic catalysis acs.orgacs.org.

Amidases: While often used for kinetic resolution (see section 2.2.2), amidases can also be involved in synthetic pathways. An (S)-selective amidase has been identified from Burkholderia multivorans which acts on racemic amides, demonstrating the potential for enzymatic synthesis of specific enantiomers researchgate.net.

Stereoselective Synthesis of this compound Enantiomers

This compound possesses a chiral center, meaning it exists as a pair of enantiomers, (R)- and (S)-2-methylbutyramide. The synthesis of a single enantiomer is crucial in many applications and can be achieved through asymmetric synthesis or by resolving a racemic mixture ethz.ch.

Asymmetric synthesis aims to create a specific stereoisomer directly chemistrydocs.com. This is typically achieved by using a chiral influence during the reaction.

Chiral Auxiliaries: This strategy involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary directs the subsequent reaction to occur on one face of the molecule, thereby creating a new stereocenter with a specific configuration ethz.ch. For instance, chiral auxiliaries like camphor (B46023) derivatives can be used to control the stereochemistry of reactions, after which the auxiliary is cleaved to yield the enantiomerically enriched product vulcanchem.com.

Chiral Catalysts: An enantioselective catalyst can direct a reaction to produce an excess of one enantiomer chemistrydocs.com. While specific examples for this compound are not detailed, the principle has been demonstrated in related systems. For example, chiral cobalt(III) complexes have been used to catalyze asymmetric epoxidations on ligands derived from 2-hydroxy-2-methylbutyramide, illustrating how chiral metal complexes can induce stereoselectivity rsc.org.

Enantiomeric resolution is the process of separating a racemic mixture (a 50:50 mixture of both enantiomers) into the individual, pure enantiomers libretexts.org.

Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with a single, pure enantiomer of a resolving agent. This creates a mixture of diastereomers, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization spcmc.ac.in. For a racemic acid, a chiral base like brucine (B1667951) can be used; for a racemic base, a chiral acid like (+)-camphor-10-sulphonic acid can be employed spcmc.ac.in. Once separated, the resolving agent is removed to yield the pure enantiomers spcmc.ac.in.

Enzymatic Kinetic Resolution: This technique leverages the stereoselectivity of enzymes. An enzyme may react with only one enantiomer in a racemic mixture, leaving the other enantiomer untouched. For example, an (S)-selective amidase from Burkholderia multivorans was shown to selectively hydrolyze the (S)-enantiomer of racemic (R, S)-2-(4-chlorophenyl)-3-methylbutyramide, an analogue of this compound researchgate.net. This process allows for the separation of the unreacted (R)-amide from the (S)-carboxylic acid product researchgate.net.

Synthesis of Structurally Related Butyramide (B146194) Analogues and Derivatives

The synthesis of butyramide analogues is an active area of research, particularly for developing new therapeutic agents. The core synthetic strategy typically involves the formation of an amide bond between a carboxylic acid (or its activated derivative) and an amine. The structural diversity of these analogues is achieved by varying the substituents on both the acid and amine precursors.

Key synthetic methods include:

Direct Amide Coupling: The most common method involves reacting a substituted butyric acid with a desired amine in the presence of a coupling agent like EDC/HOBt vulcanchem.comvulcanchem.com.

Acyl Halide Route: A substituted butyryl chloride can be reacted with a primary or secondary amine to yield the N-substituted amide derivative acs.org.

The table below summarizes the synthesis of several structurally related butyramide analogues found in the literature.

| Product Analogue | Precursors | Synthetic Method |

| N-((R,S)-2-methylbutanoyl)salicylhydrazide | 2-Methylbutyryl chloride, Salicylhydrazide | Reaction of acyl chloride with hydrazide scientificlabs.co.uk |

| (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-3-methyl-butyramide | (S)-2-Amino-3-methylbutanoic acid, 1-Benzylpiperidin-4-amine | Amide coupling using EDC/HOBt vulcanchem.com |

| (S)-N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide | 2-Amino-3-methylbutyric acid, Modified cyclohexylamine | Amide coupling using carbodiimide-based agents vulcanchem.com |

| N-(2-Chloroaniline)-2-hydroxy-2-methylbutyramide | 2-Hydroxy-2-methylbutyric acid, 2-Chloroaniline | Formation of acyl chloride with thionyl chloride followed by reaction with aniline (B41778) acs.org |

| N,2,2-Triethyl-3-methylbutyramide | 3-Methylbutyric acid, Triethylamine | Reaction in the presence of a coupling agent ontosight.ai |

| Naphthalene-1,4-dione butyramide analogue | Naphthalene-1,4-dione derivative, Butyric acid derivative | Multi-step synthesis involving amide formation rsc.org |

Design Principles for Functionalized Butyramide Derivatives

The design of functionalized butyramide derivatives is guided by the goal of creating molecules with specific biological activities or material properties. Butyramide and its analogues are often used as a scaffold in drug design. ontosight.ai Researchers can make modifications to the basic butyramide structure to synthesize compounds with potential antimicrobial and anti-inflammatory effects. ontosight.ai

Key design principles often involve:

Target-Oriented Synthesis: Derivatives are designed to interact with specific biological targets. For example, some butyramide derivatives have been developed as anticonvulsants. wikipedia.org

Structure-Activity Relationship (SAR) Studies: These studies explore how changes in the chemical structure of the butyramide scaffold affect its biological activity. nih.govnih.gov This helps in optimizing the design for enhanced efficacy.

Improving Physicochemical Properties: Modifications are made to enhance properties like solubility, stability, and bioavailability. For instance, creating derivatives like phenylalanine butyramide can overcome the unpleasant odor of butyric acid while retaining its beneficial properties. unina.it

Exploration of Diverse Chemical Modifications and Scaffolds

The versatility of the butyramide scaffold allows for a wide array of chemical modifications. ontosight.ai Researchers have explored various strategies to create diverse libraries of butyramide derivatives.

Table 1: Examples of Chemical Modifications on Butyramide Scaffolds

| Modification Strategy | Example Derivative | Intended Application | Reference |

| Acyl group modification | N-((R,S)-2-methylbutanoyl)salicylhydrazide | Not Specified | scientificlabs.co.uk |

| Phenyl ring substitutions | N-4-Methoxyphenyl-3-(4-methoxyphenyl)-propanamide (AMI 82B) | Quorum sensing inhibition | nih.gov |

| Attachment to other molecules | 3-methyl-N-prop-2-ynylbutyramide | DNA functionalization | acs.org |

| Introduction of chloro-phenyl group | N-methyl-2-(4-chlorophenyl)-3-methylbutyramide | Not Specified | prepchem.com |

One area of exploration involves the synthesis of substituted diphenyl amide compounds. nih.govfrontiersin.org These are created through a coupling reaction between an aromatic carboxylic acid and a substituted aniline. nih.govfrontiersin.org Another approach involves the creation of N,2,2-Triethyl-3-methylbutyramide, which features both hydrophobic and hydrophilic parts, influencing its interactions and solubility. ontosight.ai

The functionalization of C(sp³)–H bonds in butyramide derivatives represents a significant advancement. rsc.orgresearchgate.net This allows for the direct modification of otherwise unreactive carbon-hydrogen bonds, opening up new avenues for creating complex molecules. For instance, cobalt-catalyzed reactions can selectively functionalize the β-methyl groups of butyramide derivatives. rsc.orgresearchgate.net

Radiosynthesis Applications of Butyramide Derivatives

Butyramide derivatives also find applications in the field of radiosynthesis, which involves incorporating radioactive isotopes into molecules. These radiolabeled compounds are invaluable tools in medical imaging and research.

While direct radiosynthesis applications for this compound itself are not extensively detailed in the provided context, the principles of modifying butyramide scaffolds are relevant. The ability to introduce functional groups at specific positions on the butyramide backbone is crucial for attaching radioisotopes. For example, the synthesis of N-hydroxy-N-methyl 4-(2,3-bis-(4-methoxyphenyl)-thiophen-5-yl)butanamide (S 19812) showcases a complex butyramide derivative. nih.govthieme-connect.com The synthetic pathway for such molecules could potentially be adapted for radiolabeling by incorporating a radioactive atom at a suitable position.

The chemical modifications discussed, such as the introduction of functional groups amenable to radiolabeling, are key. The synthesis of complex derivatives demonstrates that the butyramide scaffold can be tailored for specialized applications, including the development of radiotracers for imaging or therapeutic purposes.

Advanced Analytical and Spectroscopic Characterization of 2 Methylbutyramide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Methylbutyramide, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic framework.

Proton Nuclear Magnetic Resonance (¹H-NMR) Applications

¹H-NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The spectrum of this compound is expected to show distinct signals for each non-equivalent proton.

The protons of the amide group (-NH₂) typically appear as a broad singlet, though its chemical shift can be highly variable depending on the solvent and concentration. The proton on the chiral center (C2) is coupled to protons on the adjacent methyl (C2-CH₃) and methylene (B1212753) (C3) groups, resulting in a complex multiplet. The methylene protons (C3) are diastereotopic and would ideally appear as two separate multiplets, each coupled to the C2 proton and the terminal methyl (C4) protons. The two methyl groups are distinct, with the terminal methyl group (C4) appearing as a triplet and the methyl group at the chiral center (C2-CH₃) appearing as a doublet.

Table 1: Predicted ¹H-NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH- | 2.1 - 2.4 | Multiplet | - |

| -NH₂ | 5.0 - 6.5 | Broad Singlet | - |

| -CH₂- | 1.4 - 1.7 | Multiplet | ~7.4 |

| -CH(CH₃ ) | 1.1 - 1.2 | Doublet | ~6.8 |

Note: Predicted values are based on standard chemical shift tables and spin-spin coupling rules. Actual values may vary based on solvent and experimental conditions. pdx.edulibretexts.orgdocbrown.info

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Techniques

In ¹³C-NMR spectroscopy, each unique carbon atom in this compound produces a distinct signal, allowing for a carbon "census" of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal intensity, resulting in a spectrum of singlets. compoundchem.com

The carbonyl carbon (C=O) of the amide group is the most deshielded and appears furthest downfield. libretexts.orgoregonstate.edu The chiral carbon (C2) and the methylene carbon (C3) appear in the intermediate aliphatic region, while the two methyl carbons (C2-CH₃ and C4) are the most shielded and appear furthest upfield. libretexts.orgoregonstate.edu

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C1) | 175 - 180 |

| -CH- (C2) | 40 - 45 |

| -CH₂- (C3) | 25 - 30 |

| -CH(CH₃ ) | 15 - 20 |

Note: Predicted values are based on typical chemical shift ranges for functional groups. compoundchem.comlibretexts.orgoregonstate.edu

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N-NMR) Applications

¹⁵N-NMR spectroscopy is a powerful tool for directly probing the nitrogen atom of the amide functional group. rsc.org Although less sensitive than ¹H-NMR due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N nucleus, it provides valuable information about the electronic environment of the nitrogen. For primary amides like this compound, the ¹⁵N chemical shift typically falls within a characteristic range. science-and-fun.de

The chemical shift is sensitive to factors such as hydrogen bonding, solvent effects, and substitution, reflecting the electron density at the nitrogen atom. researchgate.netnih.gov This technique can be particularly useful in studies of intermolecular interactions and conformational changes involving the amide group. rsc.org

Table 3: Typical ¹⁵N-NMR Chemical Shift Range for Primary Amides

| Functional Group | Typical Chemical Shift Range (δ, ppm) |

|---|

Note: Chemical shifts are referenced to nitromethane (B149229) (CH₃NO₂). science-and-fun.dersc.org

Two-Dimensional NMR Techniques for Connectivity Analysis

Two-dimensional (2D) NMR experiments are crucial for establishing the bonding network and spatial relationships within a molecule by correlating signals from different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the C2 proton to the protons of the C2-methyl group and the C3-methylene group. It would also show a correlation between the C3 methylene protons and the C4 methyl protons, confirming the ethyl fragment. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu An HSQC spectrum of this compound would show cross-peaks linking the ¹H signal of the C2 proton to the ¹³C signal of C2, the ¹H signals of the C3 methylene protons to the ¹³C signal of C3, and so on for all protonated carbons.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization. chemguide.co.uk

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The GC column separates this compound from other components in a mixture based on its volatility and interaction with the column's stationary phase. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The resulting mass spectrum shows a molecular ion (M•⁺) peak corresponding to the intact molecule's mass (101.15 g/mol ). The high-energy ionization process also causes the molecular ion to break apart into smaller, characteristic fragment ions. libretexts.orgwhitman.edu The fragmentation pattern is a reproducible fingerprint that aids in identification. nih.govlibretexts.org

Key fragmentation pathways for this compound include:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is common. Loss of an ethyl radical (•CH₂CH₃) would result in a prominent acylium ion at m/z 72 [CH(CH₃)C(O)NH₂]⁺.

McLafferty Rearrangement: While less common for amides than for other carbonyl compounds, a rearrangement involving the transfer of a gamma-hydrogen could potentially occur.

Loss of Amine Group: Cleavage can result in the loss of •NH₂ (mass 16), leading to a fragment at m/z 85.

Table 4: Expected Key Mass Fragments for this compound in GC-MS (EI)

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 101 | [C₅H₁₁NO]•⁺ | Molecular Ion (M•⁺) |

| 86 | [C₄H₈NO]⁺ | Loss of •CH₃ |

| 72 | [C₃H₆NO]⁺ | α-cleavage: Loss of •C₂H₅ |

| 57 | [C₄H₉]⁺ | Loss of •CONH₂ |

Note: The relative intensity of peaks depends on the ionization energy and the stability of the resulting fragment ions. chemguide.co.uklibretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. technologynetworks.com For a small, polar molecule like this compound, LC-MS provides high sensitivity and selectivity, making it suitable for identification and quantification in complex matrices. nih.govnih.gov The technique is particularly valuable in metabolomics and impurity profiling, where precise molecular weight determination and structural elucidation are crucial. uah.edu

In a typical LC-MS analysis of this compound, a reversed-phase column (e.g., C18) is often employed. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve chromatographic peak shape and ionization efficiency. nih.govamazonaws.com Gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to ensure the effective separation of analytes with varying polarities.

Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source. For a compound like this compound, electrospray ionization (ESI) in positive ion mode is a common choice, as the amide functional group can be readily protonated to form the protonated molecule [M+H]⁺. nih.gov The mass-to-charge ratio (m/z) of this ion would be approximately 102.15, corresponding to the molecular weight of this compound (101.15 g/mol ) plus the mass of a proton. nih.gov

Tandem mass spectrometry (LC-MS/MS) can be used for further structural confirmation and enhanced selectivity. technologynetworks.comnih.gov In this technique, the [M+H]⁺ precursor ion is selected and fragmented in a collision cell to produce characteristic product ions. The fragmentation pattern provides a structural fingerprint of the molecule, allowing for unambiguous identification. Common mass analyzers used for this purpose include triple quadrupole (QqQ) and quadrupole time-of-flight (QTOF) instruments. technologynetworks.comnih.gov

Table 1: Illustrative LC-MS Parameters for this compound Analysis

| Parameter | Condition | Purpose |

| Liquid Chromatography | ||

| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for elution. |

| Flow Rate | 0.4 mL/min | Controls retention time and separation efficiency. |

| Gradient | 5% B to 95% B over 10 minutes | Ensures elution of compounds with varying polarities. |

| Injection Volume | 5 µL | Amount of sample introduced into the system. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates protonated molecular ions [M+H]⁺. |

| Precursor Ion (m/z) | ~102.15 | Mass-to-charge ratio of protonated this compound. |

| Analysis Mode | Tandem MS (MS/MS) using Selected Reaction Monitoring (SRM) | Provides high selectivity and sensitivity for quantification. |

| Collision Energy | Variable (e.g., 10-30 eV) | Energy used to fragment the precursor ion. |

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile or thermally unstable compounds like this compound. sigmaaldrich.com The method separates components of a mixture based on their differential interactions with the stationary and mobile phases. sigmaaldrich.com For purity assessment, the goal is to separate the main compound from any impurities, such as starting materials, by-products, or degradation products. ijrps.com

A common setup for analyzing this compound involves reversed-phase HPLC with a C18 or C8 column. epa.gov Detection is typically achieved using an ultraviolet (UV) detector, although amides like this compound have a weak chromophore and are detected at low wavelengths, typically around 210-220 nm. bsu.edu.eg The purity is determined by calculating the relative area of the main peak as a percentage of the total area of all peaks in the chromatogram. rsc.org Method validation according to established guidelines ensures the accuracy, precision, and linearity of the purity assessment. bsu.edu.egnih.gov

The selection of the mobile phase is critical for achieving good separation. A mixture of water and a miscible organic solvent, such as acetonitrile or methanol, allows for the fine-tuning of retention times and resolution between the main compound and its impurities. epa.gov Isocratic elution (constant mobile phase composition) can be used for simple mixtures, while gradient elution is preferred for samples containing impurities with a wide range of polarities. nih.gov

Table 2: Representative HPLC Purity Analysis of a this compound Sample

| Peak Number | Retention Time (min) | Peak Area | Area % | Identification |

| 1 | 2.54 | 15,430 | 0.45 | Impurity A |

| 2 | 3.88 | 3,389,012 | 99.21 | This compound |

| 3 | 5.12 | 11,615 | 0.34 | Impurity B |

| Total | 3,416,057 | 100.00 |

Gas Chromatography (GC) is an ideal method for the analysis of volatile and semi-volatile compounds and is well-suited for the characterization of this compound and the detection of any volatile impurities. mdpi.cominnovatechlabs.com In GC, the sample is vaporized and transported by an inert carrier gas (such as helium or nitrogen) through a capillary column. youtube.com Separation is achieved based on the compound's boiling point and its interaction with the stationary phase coating the column. copernicus.org

A typical GC analysis for this compound would utilize a non-polar or mid-polar capillary column (e.g., DB-5 or similar 5%-phenyl-methylpolysiloxane phase). copernicus.org The oven temperature is usually programmed to ramp from a lower to a higher temperature, which allows for the separation of compounds with a range of boiling points. libretexts.org Compounds with lower boiling points elute from the column earlier (shorter retention time) than those with higher boiling points. innovatechlabs.comyoutube.com

The detector choice depends on the analytical goal. A Flame Ionization Detector (FID) offers high sensitivity for organic compounds and is suitable for purity assessment. For definitive identification of impurities, a Mass Spectrometer (MS) is used as the detector (GC-MS). mdpi.com The MS provides mass spectra for each eluting peak, which can be compared to spectral libraries for positive identification. nih.gov

Table 3: General Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film) | A versatile, non-polar column suitable for a wide range of compounds. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times. |

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading by injecting only a fraction of the sample. |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | 50 °C (hold 2 min), then ramp at 10 °C/min to 280 °C (hold 5 min) | Separates compounds based on boiling point. |

| Detector | Mass Spectrometer (MS) | Allows for both quantification and identification of components. |

| MS Scan Range | 40-400 m/z | Covers the expected mass range for the parent compound and likely impurities. |

Other Spectroscopic Methods (e.g., Infrared (IR) Spectroscopy)

Infrared (IR) Spectroscopy is a fundamental technique used for the identification of functional groups within a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes. masterorganicchemistry.com For this compound, IR spectroscopy can confirm the presence of key functional groups, namely the amide and alkyl moieties.

The IR spectrum of this compound will exhibit several characteristic absorption bands:

N-H Stretching: Primary amides show two distinct bands in the region of 3350-3180 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.org

C=O Stretching (Amide I band): A strong, sharp absorption peak typically appears between 1680 and 1630 cm⁻¹. This is one of the most characteristic bands in the spectrum of an amide. masterorganicchemistry.com

N-H Bending (Amide II band): This band arises from the bending vibration of the N-H bond and is usually found in the 1640-1550 cm⁻¹ region. nist.gov

C-H Stretching: Absorptions due to the stretching of C-H bonds in the ethyl and methyl groups will be visible just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. libretexts.orgdocbrown.info

C-H Bending: Bending vibrations for the CH₂, and CH₃ groups will appear in the 1470-1350 cm⁻¹ region. libretexts.org

The unique combination of these absorption bands, particularly in the fingerprint region (below 1500 cm⁻¹), provides a spectroscopic signature for this compound. docbrown.info

Table 4: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3350 and ~3180 | N-H Stretch | Primary Amide (-CONH₂) | Medium-Strong |

| 2960-2870 | C-H Stretch | Alkyl (-CH₃, -CH₂, -CH) | Strong |

| ~1650 | C=O Stretch (Amide I) | Amide Carbonyl | Strong, Sharp |

| ~1600 | N-H Bend (Amide II) | Primary Amide (-NH₂) | Medium-Strong |

| ~1465 | C-H Bend (Scissoring) | Methylene (-CH₂) | Medium |

| ~1380 | C-H Bend (Symmetric) | Methyl (-CH₃) | Medium |

Biological and Biochemical Research on 2 Methylbutyramide and Its Biological Context

Investigation as a Biomarker in Disease States

The study of metabolites as potential biomarkers for disease offers a non-invasive window into pathological processes. 2-Methylbutyramide has been a subject of such research, particularly in the context of parasitic infections.

Initial research in 1990 identified this compound as a potential urinary biomarker for infection with the roundworm Ascaris lumbricoides, the causative agent of ascariasis. nih.gov In a study analyzing urine from infected individuals using gas-liquid chromatography, this compound was identified as the predominant substance, and its concentration appeared to correlate significantly with the worm burden. nih.gov These substances were suggested to be derivatives of acids that are end products of the parasite's carbohydrate metabolism. nih.gov

The investigation into urinary biomarkers for ascariasis has included metabolites structurally related to this compound.

2-Methylvaleramide: This compound was identified alongside this compound in the original 1990 study as another potential urinary marker for A. lumbricoides infection. nih.gov However, similar to this compound, its presence could not be confirmed in the later re-evaluation study on infected Indonesian individuals. researchgate.netnih.gov

2-Methyl Pentanoyl Carnitine (2-MPC): In contrast to the contested status of this compound, 2-methyl pentanoyl carnitine (2-MPC) has emerged as a more robust and specific urinary biomarker for active A. lumbricoides infection. nih.govfrontiersin.orgresearchgate.net Untargeted metabolomics approaches successfully identified 2-MPC in the urine and plasma of infected subjects. nih.gov Subsequent validation studies have shown that 2-MPC has a high degree of accuracy for diagnosing infection. researchgate.nettandfonline.comresearchgate.net A significant correlation has been demonstrated between the urinary levels of 2-MPC and the intensity of the infection, as measured by worm counts and egg counts. researchgate.nettandfonline.com Furthermore, levels of 2-MPC in urine were observed to decrease significantly and rapidly following treatment with albendazole. researchgate.netresearchgate.net

The table below summarizes the findings for these potential biomarkers.

| Metabolite | Initial Finding | Re-evaluation Status | Accuracy/Correlation |

| This compound | Proposed as a urinary biomarker for A. lumbricoides infection, correlated with worm burden. nih.gov | Not detected in a cohort of infected Indonesian individuals; NMR spectrum did not match. researchgate.netnih.gov | Status as a reliable biomarker is contested. nih.gov |

| 2-Methylvaleramide | Proposed alongside this compound as a potential biomarker. nih.gov | Not detected in the re-evaluation study. researchgate.netnih.gov | Status as a reliable biomarker is contested. nih.gov |

| 2-Methyl Pentanoyl Carnitine (2-MPC) | Identified via metabolomics as a biomarker in urine and plasma. nih.gov | Confirmed in multiple studies. tandfonline.comresearchgate.netresearchgate.net | 85.7% accuracy for infection detection; 90.5% for moderate-to-heavy infection. researchgate.nettandfonline.comresearchgate.netresearchgate.net Levels correlate with worm/egg counts and decrease after treatment. researchgate.nettandfonline.comresearchgate.net |

Enzyme Interactions and Modulation

The chemical structure of this compound and its derivatives allows for interactions with various enzymes, acting as substrates or inhibitors. This is a key area of biochemical research.

Enzyme-substrate specificity describes the ability of an enzyme to select a particular substrate from a group of similar molecules. ibguides.comsavemyexams.com This specificity is dictated by the unique three-dimensional structure of the enzyme's active site, which is complementary in shape, size, and chemical properties to the substrate. libretexts.orgmicrobenotes.com

In the context of butyramide (B146194) structures, amidase enzymes (EC 3.5.1.4) are particularly relevant as they catalyze the hydrolysis of amides to form a carboxylic acid and ammonia (B1221849). researchgate.net Some amidase families exhibit a broad substrate spectrum, while others are highly specific. researchgate.net For instance, amidases belonging to the nitrilase superfamily are known to act on small aliphatic substrates, a class that would include this compound. researchgate.net

A clear example of substrate specificity is seen with a novel (S)-selective amidase isolated from the bacterium Burkholderia multivorans. This enzyme demonstrates high enantioselectivity, specifically acting on the (S)-enantiomer of racemic (R,S)-2-(4-chlorophenyl)-3-methylbutyramide, which is an intermediate in the synthesis of the insecticide esfenvalerate. nih.gov

Derivatives of butyramide have been investigated as inhibitors of various enzymes, highlighting their potential to modulate biological pathways. An enzyme inhibitor is a molecule that binds to an enzyme and decreases its activity.

Research has identified several classes of enzymes that are inhibited by butyramide derivatives:

Histone Deacetylases (HDACs): Certain butyramide derivatives have demonstrated inhibitory effects on HDACs, which are critical enzymes in regulating gene expression. wikipedia.org

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1): A patent describes 2-adamantyl-butyramide derivatives as selective inhibitors of this enzyme, which is implicated in metabolic disorders. wipo.int

HMG-CoA Reductase: In a study investigating fatty acid amides, butyramide was shown to inhibit the activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. niscpr.res.in

Tyrosinase: Phenylalanine butyramide, a derivative of butyrate, has been reported as a direct inhibitor of mushroom tyrosinase, an enzyme involved in melanin (B1238610) production. mdpi.com

The table below details these examples of enzyme inhibition.

| Butyramide Derivative Class | Target Enzyme | Biological Relevance of Enzyme |

| General Butyramide Derivatives | Histone Deacetylases (HDACs) wikipedia.org | Gene expression, cell proliferation |

| 2-Adamantyl-butyramide Derivatives | 11β-HSD-1 wipo.int | Metabolic syndrome, diabetes |

| Butyramide | HMG-CoA Reductase niscpr.res.in | Cholesterol biosynthesis |

| Phenylalanine Butyramide | Tyrosinase mdpi.com | Melanin synthesis, pigmentation |

Chirality, or the "handedness" of a molecule, is a critical factor in enzymatic reactions. Since enzymes are themselves chiral molecules (composed of L-amino acids), they often exhibit a high degree of stereoselectivity, meaning they interact differently with the different enantiomers (R and S forms) of a chiral substrate or inhibitor. vulcanchem.com The specific three-dimensional arrangement of a molecule's atoms determines how well it fits into the enzyme's active site. ontosight.ai

Studies on compounds analogous to this compound have shown that the (S)-enantiomer frequently displays a stronger binding affinity for enzymes compared to its (R)-enantiomer counterpart. vulcanchem.com The influence of chirality is explicitly demonstrated in the case of the amidase from Burkholderia multivorans. This enzyme is not only substrate-specific but also highly enantioselective, preferentially hydrolyzing the (S)-enantiomer of (R,S)-2-(4-chlorophenyl)-3-methylbutyramide while leaving the (R)-enantiomer largely unreacted. researchgate.netnih.gov This selective activity underscores how the chirality of the butyramide derivative is fundamental to its recognition and processing by the enzyme.

Role in Metabolic Pathways and Xenobiotic Transformations

This compound has been investigated in the context of both parasitic and mammalian metabolism. It was notably identified as a potential metabolite derived from the carbohydrate metabolism of the parasite Ascaris lumbricoides. nih.gov This suggests a role for the compound within the biochemical pathways of this organism. In the context of host metabolism, specifically in humans infected with Ascaris, this compound was proposed as a biomarker detectable in urine. nih.govresearchgate.net

In mammalian systems, the metabolism of butyramide and its derivatives is a key area of study, particularly in pharmacology and toxicology. researchgate.net The liver is the primary site for the biotransformation of xenobiotics (foreign compounds), including various amides. wdh.ac.id Enzymes such as cytochrome P450 (CYP) are central to these transformations. researchgate.net For instance, studies on complex butyramide derivatives designed as drug candidates show that their metabolic clearance is heavily influenced by mammalian enzymes like CYP3A4. researchgate.netnih.gov The structural features of the butyramide moiety can affect its lipophilicity, influencing how it crosses biological membranes and interacts with metabolic enzymes. ontosight.ai

Microbial metabolism within the host, such as that carried out by the gut microbiome, also plays a crucial role in transforming a vast array of chemical compounds. nih.gov While direct microbial metabolism of this compound is not extensively detailed, gut microbes are known to metabolize a wide range of substances, including amides, through enzymatic processes like hydrolysis. wdh.ac.idnih.gov The study of microbial metabolic pathways is essential for understanding the transformation of ingested compounds and their potential effects on the host. researchgate.netnih.gov

The biotransformation of this compound and related structures involves several metabolic reactions. Amides can undergo hydrolysis to yield a carboxylic acid and ammonia. However, the metabolic fate of a compound is often more complex, involving multiple enzymatic steps.

A notable example of biotransformation leading to a related butyramide structure is the metabolism of the organophosphate pesticide monocrotophos (B1676717) in rats. The metabolic pathway is considered a detoxification route that involves the cleavage of the phosphate-vinyl linkage. apvma.gov.au This process initially produces N-methyl acetoacetamide, which is then further degraded to form 3-hydroxy-N-methyl butyramide. apvma.gov.au

In the context of drug design, understanding and modifying biotransformation pathways is critical. For example, a potent dual-acting angiotensin-1 and endothelin-A receptor antagonist, which has a complex N-isopropyl-3-methyl-butyramide structure, was found to be a substrate for the CYP3A4 enzyme in human liver microsomes. nih.gov Its metabolic soft spot was identified as the dimethyl isoxazole (B147169) group. nih.gov By replacing a methyl group on this ring with a halogen, researchers were able to improve metabolic stability and reduce its reliance on a single P450 enzyme for clearance. nih.gov This demonstrates how the metabolic fate of complex butyramide-containing molecules can be rationally altered.

The table below summarizes the metabolic transformation of Monocrotophos.

| Parent Compound | Metabolic Process | Resulting Metabolites |

| Monocrotophos | Ester Cleavage (Detoxification) | N-methyl acetoacetamide, 3-hydroxy-N-methyl butyramide |

Data derived from toxicology assessments. apvma.gov.au

This compound has been the subject of studies focusing on its detection in biological fluids, particularly urine, as a potential biomarker. In a study on individuals infected with the parasitic roundworm Ascaris lumbricoides, substances extracted from urine were analyzed using gas-liquid chromatography. nih.gov One of the predominant substances identified was 2-methyl-butyramide, and its concentration appeared to correlate with the worm burden. nih.gov

The detection of metabolites in biological fluids is a cornerstone of metabolic research and clinical diagnostics. nih.govlstmed.ac.uk Various analytical techniques are employed, including:

Gas-Liquid Chromatography (GLC): Used in the initial studies to detect this compound in urine. nih.gov

Infrared Spectrophotometry and Proton Magnetic Resonance Spectrometry: Used to perform the chemical analysis and identification of the substance extracted from urine. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive method used in later studies that failed to detect this compound in the urine of infected individuals. nih.gov

High-Performance Liquid Chromatography (HPLC): A common technique for separating and analyzing metabolites in biological samples. researchgate.net

In the metabolic study of the pesticide monocrotophos, approximately 82% of the administered dose was eliminated in the urine of rats within four days, with the majority being excreted in the first 12 hours, indicating rapid absorption and elimination. apvma.gov.auepa.gov The unchanged parent compound and its metabolites, including 3-hydroxy-N-methyl butyramide, were identified in the urine. apvma.gov.au

Structure-Activity Relationship (SAR) Studies of Butyramide Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for identifying the key chemical features (pharmacophores) of a molecule responsible for its biological activity. nih.gov For butyramide derivatives, SAR studies have been conducted across various therapeutic areas, including anticonvulsant and anticancer research. nih.gov

A pharmacophore is the essential three-dimensional arrangement of functional groups that allows a molecule to interact with a specific biological target. In butyramide derivatives, the butyramide moiety itself is a core structural feature, contributing to properties like lipophilicity, which can influence the molecule's ability to cross cell membranes. ontosight.ai

Specific pharmacophoric features identified in various butyramide analogues include:

Branched Aliphatic Chains: In a series of anticonvulsant N-(4-sulfamoylphenyl)butyramide derivatives, the branching of the aliphatic side-chain was found to be crucial for potency. researchgate.net Specifically, amides containing this compound, 2-ethyl-butyramide, and 3,3-dimethyl-butyramide structures were among the most potent. researchgate.netsciepub.com

Aromatic and Heterocyclic Rings: The inclusion of rings like isoxazole or phenyl groups is a common strategy. The isoxazolyl ring is a known pharmacophore in many biologically active compounds. ontosight.ai In research on antimitotic agents, an N-aryl-N'-(2-chloroethyl)urea moiety was identified as the key pharmacophore responsible for antiproliferative activity. ulaval.ca

Hydrogen Bonding Groups: The amide group (-CONH-) itself is a key hydrogen bond donor and acceptor, which is often critical for binding to target proteins like enzymes or receptors. acs.org

Substituents on Aromatic Rings: In the development of androgen receptor antagonists, the nature and position of substituents on an aromatic ring attached to a core structure were systematically varied to establish a clear SAR, leading to highly active compounds. scispace.com

The table below highlights key pharmacophoric features in different classes of butyramide derivatives.

| Compound Class | Key Pharmacophoric Features | Associated Biological Activity |

| N-(4-sulfamoylphenyl)butyramides | Branched aliphatic butyramide chain, 4-aminobenzensulfonamide moiety | Anticonvulsant researchgate.netsciepub.com |

| Isoxazole-containing Butyramides | Isoxazolyl ring, Butyramide moiety | Angiotensin/Endothelin Receptor Antagonism nih.govontosight.ai |

| N-Aryl-N'-(2-chloroethyl)urea Analogues | N-aryl-N'-(2-chloroethyl)urea group | Antimitotic/Antiproliferative ulaval.ca |

Rational design is a strategy used to develop new molecules with improved biological activity, selectivity, or metabolic properties based on an understanding of their SAR and interaction with their biological target. rsc.orgunimi.it This approach is heavily utilized in the development of drugs based on butyramide and other scaffolds. nih.govresearchgate.netacs.org

Examples of rational design involving butyramide analogues include:

Improving Metabolic Stability: Researchers redesigned a dual angiotensin and endothelin receptor antagonist containing a butyramide structure that was subject to rapid metabolism by the CYP3A4 enzyme. nih.gov By identifying the metabolic "soft spot" (the dimethyl isoxazole group), they rationally designed new analogues where one of the methyl groups was replaced by a halogen. nih.gov This modification blocked the problematic metabolic pathway, leading to improved metabolic stability and better systemic exposure in animal models. nih.gov

Enhancing Potency and Selectivity: A series of 4-(2-acetoxybenzoylamino) butyramide derivatives were designed and synthesized to explore new antiepileptic agents. researchgate.net By systematically modifying different parts of the molecule, researchers aimed to improve the anticonvulsant activities based on the SAR of the initial compounds. researchgate.net Similarly, potent anticonvulsants were developed by creating hybrid molecules that combined the pharmacophoric features of branched aliphatic carboxylic acids (like valproic acid) and a 4-aminobenzenesulfonamide moiety. researchgate.net

Computational and Pharmacophore Modeling: Modern rational design often employs computational tools. rsc.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build 3D-QSAR models that guide the design of new analogues. ulaval.ca These models help to predict the activity of proposed structures before they are synthesized, making the design process more efficient. ulaval.caacs.org

The process of rational design is iterative, involving cycles of design, chemical synthesis, and biological evaluation to progressively optimize the desired properties of the lead compound. researchgate.net

Biosynthetic Pathways and Natural Occurrence

The study of this compound in a biological and biochemical context reveals its incorporation into more complex natural products and its connection to microbial metabolic processes. While the compound itself is a simple amide, its structural motif is found in several bioactive molecules of natural origin. Research has also explored the use of microorganisms for the production of its chiral precursors and related derivatives.

Identification in Natural Product Biosynthesis

One notable example is Julocrotine , N-(2,6-dioxo-1-phenethyl-piperidin-3-yl)-2-methyl-butyramide, a natural product with demonstrated antileishmanial activity. researchgate.net The this compound group is clearly identifiable in its structure, bonded to a piperidinedione core. The structure of the (S)-2-moiety, a related structural feature, has also been identified in other natural products, including cordiarimides and padanamide B . researchgate.net

Another instance of a this compound derivative in a natural product is found in the cytotoxic marine compound kalkitoxin . nih.gov A synthetic analog, 10-aza-9-oxakalkitoxin, was developed where a key step involves coupling with 2(R)-butyric acid, a direct precursor to the this compound moiety, highlighting the importance of this fragment. nih.gov

The compound (2S,3R)-4-Amino-3-hydroxy-N-{3-[(2R,3S,6S,8S)-8-((E)-(3S,6S)-6-hydroxy-3,5-dimethyl-hept-4-enyl)-3-methyl-1,7-dioxa-spiro[5.5]undec-2-yl]-propyl}-2-methyl-butyramide is another complex natural product that incorporates the this compound structure. lookchem.com The intricate nature of this molecule underscores the role of the this compound group as a building block in natural product biosynthesis.

Additionally, the this compound moiety is part of the structure of N-((R,S)-2-methylbutanoyl)salicylhydrazide, a compound synthesized from 2-methylbutyryl chloride. sigmaaldrich.comsigmaaldrich.com While this is a synthetic example, it demonstrates the chemical reactivity of the 2-methylbutyryl group, which is central to the formation of the amide in natural products.

Table 1: Natural Products Containing the this compound Moiety

| Natural Product/Derivative | Chemical Name | Source/Context |

|---|---|---|

| Julocrotine | N-(2,6-dioxo-1-phenethyl-piperidin-3-yl)-2-methyl-butyramide | Natural product with antileishmanial activity researchgate.net |

| Cordiarimides | Complex alkaloids | Contains a structural moiety related to this compound researchgate.net |

| Padanamide B | Complex natural product | Contains a structural moiety related to this compound researchgate.net |

| 10-Aza-9-oxakalkitoxin | Synthetic analog of kalkitoxin | Synthesis involves a precursor to the this compound moiety nih.gov |

| CHEMBL54292 | 2-[7-(3,5-Diethoxy-benzyloxy)-1,1-dioxo-1,3,4,5-tetrahydro-1lambda6-benzo[f] researchgate.netvulcanchem.commsu.eduthiadiazepin-2-yl]-N-hydroxy-3-methyl-butyramide | Complex organic compound studied for biological activity ontosight.ai |

| CHEMBL41555 | 2-Cyano-N-[(1R,2S)-2-(2,5-difluoro-phenoxy)-1-methyl-2-phenyl-ethyl]-3-methyl-butyramide | Compound of interest in pharmacology and medicinal chemistry ontosight.ai |

Microbial Production and Engineered Biosynthetic Pathways

Microorganisms play a significant role in the synthesis and modification of chiral compounds, including those related to this compound. Research has focused on leveraging microbial enzymes for the production of optically active precursors and for the transformation of related amides.

A notable area of research is the microbial resolution of racemic 2-methylbutyric acid, the carboxylic acid precursor to this compound. A strain of Pseudomonas sp. isolated from soil was found to preferentially utilize (S)-2-methylbutyric acid, enabling the preparation of (R)-2-methylbutyric acid. researchgate.net This optically active acid is a valuable chiral building block for the synthesis of various flavor compounds. researchgate.net

In the context of amide transformation, a novel enantioselective amidase from Burkholderia multivorans has been identified and characterized. nih.govkoreascience.kr This enzyme exhibits (S)-selective amidase activity on racemic (R,S)-2-(4-chlorophenyl)-3-methylbutyramide, a structurally related compound. nih.govkoreascience.kr The production of this amidase was induced by the presence of the racemic amide in the culture medium. nih.gov This discovery points to the potential for using microbial amidases in engineered pathways for the stereoselective production or modification of this compound and its derivatives.

While direct microbial production of this compound via fermentation from simple carbon sources is not extensively documented, the ability of various microorganisms to produce complex organic molecules is well-established. For instance, bacteria such as Lactobacillus acidophilus and Bacillus thuringiensis have been optimized for the production of polyhydroxybutyrate, a bioplastic, from agro-industrial wastes. garj.org This demonstrates the metabolic versatility of microorganisms, which could potentially be engineered for the production of other valuable chemicals like this compound. The biosynthesis of natural products by symbiotic bacteria associated with marine organisms is another area of active research, suggesting that microbial symbionts are a promising source for novel biosynthetic pathways. ekb.eg

Table 2: Microbial Systems Related to this compound and its Precursors

| Microorganism | Process | Substrate/Product | Relevance |

|---|---|---|---|

| Pseudomonas sp. | Microbial resolution | Racemic 2-methylbutyric acid | Preferentially utilizes the (S)-enantiomer, allowing for the isolation of (R)-2-methylbutyric acid researchgate.net |

| Burkholderia multivorans | Enantioselective hydrolysis | (R,S)-2-(4-chlorophenyl)-3-methylbutyramide | Produces an (S)-selective amidase, demonstrating potential for chiral amide synthesis nih.govkoreascience.kr |

Applications of 2 Methylbutyramide in Advanced Chemical and Material Sciences

Utilization in Chiral Sensing Systems

The ability to distinguish between enantiomers—molecules that are mirror images of each other—is critical in fields such as pharmacology and materials science. 2-Methylbutyramide has been incorporated into advanced sensor systems designed for this purpose.

Chiral recognition often relies on the principle of host-guest chemistry, where a larger 'host' molecule is designed to selectively bind with a smaller 'guest' molecule. The specific three-dimensional structure of the host creates a chiral pocket that preferentially interacts with one enantiomer of the guest over the other.

A notable example involves a zinc bisporphyrin tweezer molecule, referred to as [Zn2(S-MAABis)], which has an S-2-methylbutyramido group integrated into its structure. brainly.com This chiral amide group plays a crucial role in the host's ability to recognize the chirality of guest molecules, specifically amino acid esters. brainly.com The binding between the host and guest occurs through the formation of 1:1 and 1:2 host-guest complexes. brainly.com While the chiral substituent on the host is somewhat distant from the binding site of the amino acid ester, its presence is essential for inducing the chiral sensing capability of the bisporphyrin system. brainly.com Theoretical calculations and experimental data confirm that such host-guest systems can form stable diastereomeric complexes, a prerequisite for enantiomeric differentiation. brainly.comgoogleapis.com

Spectroscopic Signatures in Chiral Recognition Processes

Spectroscopic techniques are essential for observing and quantifying chiral recognition events. When a chiral host binds with a chiral guest, the resulting diastereomeric complexes produce distinct spectroscopic signals.

In the case of the [Zn2(S-MAABis)] system, several spectroscopic methods are used to analyze the host-guest interactions. brainly.com

Circular Dichroism (CD) Spectroscopy: This is a primary tool for observing chirality. The CD spectra of the [Zn2(S-MAABis)] host change upon the addition of an amino acid ester guest. The sign of the CD signal indicates which enantiomer is being bound, serving as a direct sensor of the guest's absolute configuration. brainly.com For instance, titrations with L- and D-enantiomers of an amino acid ester produce mirror-image CD spectra, confirming the host's ability to act as a chirality sensor. brainly.com

UV-vis Spectroscopy: Changes in the UV-visible absorption spectrum during titration experiments are used to determine the binding stoichiometry and association constants of the host-guest complexes. The formation of both 1:1 and 1:2 complexes can be monitored through these spectral shifts. brainly.com

The following table summarizes the spectroscopic changes observed during the chiral recognition of amino acid esters by the [Zn2(S-MAABis)] host.

| Spectroscopic Technique | Observation | Finding |

| Circular Dichroism (CD) | Opposite CD signals for different enantiomers. | Confirms the ability to recognize the absolute configuration of the guest. brainly.com |

| UV-vis Titration | Spectral shifts upon addition of guest. | Determines binding stoichiometry (1:1 and 1:2 complexes) and association constants. brainly.com |

| 1H NMR Spectroscopy | Upfield shifts of substituent signals. | Confirms the structure of the host-guest complex and the coordination of the amide group. brainly.com |

Integration into Advanced Materials and Polymers

The bifunctional nature of this compound, possessing both a reactive amide group and a chiral center, makes it a candidate for incorporation into polymers and materials where specific structural or recognition properties are desired.

This compound can serve as a monomer or a precursor to monomers in polymerization reactions. Amide functionalities can participate in condensation polymerization to form polyamides. vulcanchem.com

A specific example involves the use of 2-methylbutanamide (B7771968) in the synthesis of new heterocyclic polymers. In this process, 2-methylbutanamide is first reacted with a dialdehyde, such as glyoxal (B1671930), to form a Schiff base. This Schiff base, which contains two 2-methylbutanamide units, can then undergo self-polymerization through a cycloaddition reaction with anhydrides like maleic anhydride (B1165640). smolecule.com This creates a polymer backbone containing novel oxazepine heterocyclic rings, with the 2-methylbutanoyl group as a significant substituent influencing the polymer's properties. smolecule.com

The synthesis proceeds in the following steps:

Schiff Base Formation: Two molecules of 2-methylbutanamide react with one molecule of glyoxal in the presence of an ethanol (B145695) solvent to yield N,N'-(ethane-1,2-diylidene)bis(2-methylbutanamide). smolecule.com

Polymerization: The resulting Schiff base monomer is then polymerized with maleic anhydride in acetone, with sodium acetate (B1210297) as a catalyst, to form a new heterocyclic polymer. smolecule.com

This demonstrates how this compound can be used as a foundational unit to build complex polymeric structures with specific functionalities.

Information regarding the direct use of this compound for the functionalization of surfaces and composite materials is not widely available in published scientific literature. While amides, in general, are used to modify surfaces to alter properties like hydrophilicity or to act as linkers, specific examples employing this compound for this purpose are not well-documented. Similarly, its incorporation as a functional component in composite materials has not been a significant area of reported research.

Reagent in Specialized Organic Synthesis

In organic synthesis, this compound can be used as a starting material or precursor for other valuable chemical compounds. Its amide functionality allows it to participate in a range of chemical transformations.

One of the primary uses of this compound is as a precursor for the synthesis of 2-methylbutyronitrile. This conversion is typically achieved through a dehydration reaction, where a water molecule is eliminated from the primary amide group. A common and efficient laboratory method for this transformation is heating this compound with a strong dehydrating agent such as phosphorus pentoxide (P₂O₅). smolecule.com The resulting nitrile is a valuable building block in its own right, used as a monomer in polymer chemistry and as an intermediate in further organic syntheses. chegg.com

Furthermore, the amide group of this compound can undergo condensation reactions with other molecules. brainly.comchegg.com For example, the reaction between a carboxylic acid and an amine is a fundamental method for forming amides. libretexts.org In a reverse sense, the amide bond in this compound can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield 2-methylbutanoic acid and ammonia (B1221849). uni-halle.de While it is a simple molecule, its ability to undergo these fundamental reactions makes it a useful starting point or reference compound in the development of more complex synthetic methodologies, including the synthesis of heterocyclic compounds and peptidomimetics. uno.edu

Future Research Directions and Translational Perspectives

Development of Novel Analytical Methodologies for Enhanced Detection and Quantification

The accurate detection and quantification of 2-Methylbutyramide in complex biological matrices are foundational to understanding its pharmacokinetics, metabolism, and potential role as a biomarker. While methods such as liquid chromatography-mass spectrometry (LC-MS) have been developed, future efforts must focus on enhancing sensitivity, specificity, and throughput. nih.gov

Future research should target the development of high-resolution mass spectrometry (HRMS) methods, which offer superior specificity and the ability to identify novel metabolites and isomers that may interfere with traditional detection. nih.gov The integration of advanced separation techniques, such as Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), can improve the resolution and reliability of quantification. ijrpr.com Furthermore, the exploration of novel extraction techniques using materials like molecularly imprinted polymers (MIPs) could provide highly selective pre-concentration of this compound from samples such as urine, blood, or plasma, thereby increasing detection sensitivity. researchgate.net The development of biosensors and lab-on-a-chip technologies presents an opportunity for rapid, point-of-care testing, which would be invaluable if the compound is validated for any diagnostic application. mdpi.comumanitoba.ca

| Methodology | Principle | Potential Advantages for this compound Analysis | Key Research Focus |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling confident identification and differentiation from isobaric interferences. | - Increased specificity in complex matrices.

| Method validation for trace-level quantification in biological fluids. |

| Advanced RP-HPLC | Separation based on hydrophobicity using a non-polar stationary phase. | - High separation efficiency and robustness.

| Optimization of column chemistry and mobile phases for chiral separation of derivatives. |

| Molecularly Imprinted Polymers (MIPs) | Creation of synthetic polymers with tailor-made binding sites for a target molecule. | - Superior selectivity for sample clean-up and extraction.

| Synthesis and validation of MIPs specific to the this compound structure. |

| Biosensors / Lab-on-a-Chip | Integration of a biological recognition element with a physicochemical transducer for rapid detection. | - Potential for real-time, portable, and low-cost analysis.

| Development of stable recognition elements and miniaturized detection systems. |

Exploration of Untapped Biological Activities and Potential Therapeutic Applications

The biological role of this compound remains largely uncharted territory. As a short-chain fatty acid amide, its structure suggests potential interactions with various biological pathways. Future research must pivot towards a systematic exploration of its bioactivities to identify novel therapeutic avenues.

High-throughput screening (HTS) of this compound and a library of its derivatives against diverse cellular and protein targets could rapidly identify preliminary biological effects. Given the roles of structurally similar molecules, investigations could focus on its potential as an anti-inflammatory, anti-proliferative, or antimicrobial agent. For instance, some microbial surfactants have demonstrated the ability to selectively inhibit cancer cell proliferation. nih.gov Elucidating the mechanism of action for any identified activity will be critical, involving studies on cell signaling pathways, enzyme inhibition, and receptor binding. The exploration of its role in modulating the gut microbiome or its potential as a signaling molecule in metabolic or neurological pathways represents a significant area for future investigation.

| Potential Biological Activity | Hypothesized Mechanism / Rationale | Suggested Research Approach |

|---|---|---|

| Anti-inflammatory | Short-chain fatty acids are known to modulate immune responses. Amide functionalization may alter potency or specificity. | In vitro assays using immune cells (e.g., macrophages); measurement of cytokine production. |

| Antimicrobial | Fatty acid derivatives can disrupt bacterial cell membranes or metabolic processes. | Screening against a panel of pathogenic bacteria and fungi; determination of minimum inhibitory concentration (MIC). |

| Neuromodulatory | Some fatty acid amides act as endogenous signaling molecules in the central nervous system. | Assessment of effects on neuronal cell cultures; binding assays against neurological receptors. |

| Anticancer | Potential for inducing apoptosis or inhibiting proliferation, as seen with some related compounds. nih.gov | Cell viability and proliferation assays on various cancer cell lines. |

Advanced Synthetic Strategies for Complex and Stereochemically Pure this compound Derivatives

To fully explore the biological potential and develop structure-activity relationships (SAR), access to a diverse library of this compound derivatives is essential. Future research in synthetic chemistry should focus on developing advanced, efficient, and modular strategies for creating these analogs.

Key areas include the development of stereoselective syntheses to produce enantiomerically pure forms of this compound and its derivatives, as the biological activity of chiral molecules is often dependent on their stereochemistry. Modern synthetic methods, such as directed C–H activation, could allow for precise functionalization at various positions on the molecule, enabling the rapid creation of novel analogs that would be difficult to access through traditional means. mdpi.com The use of flow chemistry and automated synthesis platforms could accelerate the production of a chemical library for high-throughput screening. Furthermore, developing strategies to conjugate this compound to other pharmacophores or heterocyclic scaffolds could yield hybrid molecules with enhanced or entirely new biological activities. nih.gov

Integration of Computational Modeling with Experimental Research for Predictive Analysis

Computational methods are indispensable tools for accelerating the discovery and development process by providing predictive insights and guiding experimental design. nih.gov Integrating computational modeling with experimental research on this compound can save significant time and resources.

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build predictive models that correlate the structural features of this compound derivatives with their biological activity. jchemlett.comnih.gov These models can then be used to prioritize the synthesis of the most promising candidates. Molecular docking simulations can predict how this compound might bind to specific protein targets, helping to identify potential mechanisms of action and guide the design of more potent analogs. jchemlett.com Molecular dynamics (MD) simulations can provide a deeper understanding of the stability of these interactions and the conformational changes that occur upon binding. mdpi.com These computational approaches, when used iteratively with experimental validation, create a powerful cycle for discovery and optimization. researchgate.net

| Computational Technique | Application to this compound Research | Expected Outcome |

|---|---|---|

| QSAR Modeling | Correlate physicochemical properties of derivatives with observed biological activity (e.g., anti-inflammatory potency). | A predictive model to guide the design of new derivatives with enhanced activity. |

| Molecular Docking | Screen this compound against databases of protein structures to identify potential biological targets. | A prioritized list of proteins for experimental binding and functional validation. |

| Molecular Dynamics (MD) Simulation | Simulate the interaction of this compound with a target protein or membrane over time. | Insight into the stability of the binding pose and the dynamics of the interaction. |

| Pharmacophore Modeling | Identify the essential 3D arrangement of chemical features required for biological activity. | A virtual template for designing novel molecules with a high probability of being active. |

Biomarker Validation and Clinical Translation Challenges

The path from a promising molecule to a clinically useful tool is fraught with challenges, including rigorous validation and navigating the complexities of clinical translation. researchgate.netnih.gov The case of this compound as a potential biomarker for the parasitic worm Ascaris lumbricoides serves as a critical example. Initial reports suggested it could be a urinary biomarker for active infection. researchgate.net However, subsequent research using a validated LC-MS method failed to detect the compound in urine samples from infected individuals. nih.govsciprofiles.com Furthermore, the reported NMR spectrum for the Ascaris metabolite did not match that of synthetic this compound. nih.govsciprofiles.com

This highlights several key challenges in biomarker validation:

Analytical Validity: The analytical method must be robust, sensitive, and specific to unequivocally detect and quantify the biomarker. The discrepancy in the Ascaris case underscores this necessity. nih.gov

Clinical Validation: The biomarker must be shown to reliably distinguish between different physiological states (e.g., health and disease) across diverse populations. The failure to detect this compound in an infected Indonesian population raises questions about its clinical utility. nih.gov

Reproducibility: Findings must be reproducible by independent research groups using well-characterized patient cohorts and standardized methods.

Beyond these specific issues, broader challenges in clinical translation include scaling up production of the compound, understanding its long-term effects, and navigating the regulatory approval process. researchgate.netnih.gov Any future therapeutic or diagnostic application for this compound will require a carefully planned development pathway that addresses these potential hurdles from the outset. ecancer.org

| Challenge Area | Description | Relevance to this compound |

|---|---|---|

| Analytical Rigor | Ensuring detection methods are accurate, specific, and reproducible. | The initial identification as an Ascaris biomarker was later challenged by more rigorous analytical methods (LC-MS, NMR). nih.govsciprofiles.com |

| Clinical Specificity & Sensitivity | Confirming the biomarker's ability to correctly identify individuals with and without the condition in real-world populations. | The compound was not detected in a cohort of infected individuals, indicating a lack of clinical sensitivity/specificity in that context. nih.gov |

| Biological Plausibility | Understanding the biological link between the marker and the disease state. | The metabolic origin of this compound in Ascaris infection was not definitively established and is now . |

| Regulatory & Manufacturing Hurdles | Overcoming challenges in large-scale synthesis (CMC), intellectual property, and gaining regulatory approval. nih.govnih.gov | Any future therapeutic application would require significant investment in process chemistry and regulatory strategy. |

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-methylbutyramide, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via the reaction of 2-methylbutyric acid with ammonia or ammonium salts under controlled conditions. A common approach involves using thionyl chloride (SOCl₂) to convert the carboxylic acid to its acid chloride, followed by amidation with ammonium hydroxide. Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of acid to ammonia), temperature (40–60°C), and solvent selection (e.g., dry dichloromethane). Characterization via FT-IR (C=O stretch at ~1650 cm⁻¹) and ¹H NMR (amide proton at δ 6.5–7.0 ppm) confirms purity .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

- Methodological Answer : Key techniques include:

- ¹³C NMR : Identifies carbonyl carbons (δ ~170 ppm) and methyl branching (δ ~20–25 ppm).

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 101 (C₅H₁₁NO) and fragmentation patterns (e.g., loss of NH₂, m/z 84).

- Elemental Analysis : Theoretical C: 59.38%, H: 10.94%, N: 13.85%. Deviations >0.3% indicate impurities.

Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in stereochemistry .

Q. How can researchers ensure reproducibility in solubility and stability studies of this compound?

- Methodological Answer :